Product packaging for 4-Cyanophenyl 4-(heptyloxy)benzoate(Cat. No.:CAS No. 50793-88-9)

4-Cyanophenyl 4-(heptyloxy)benzoate

Cat. No.: B14658710
CAS No.: 50793-88-9
M. Wt: 337.4 g/mol
InChI Key: YIHLVESKWCLZBV-UHFFFAOYSA-N
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Description

Contextualization of Mesogenic Esters in Advanced Materials Science

Mesogenic esters, a class of compounds that can form liquid crystal phases, are fundamental to the development of advanced materials. These rod-shaped molecules, known as calamitic liquid crystals, are integral to technologies such as liquid crystal displays (LCDs) and smart windows. researchgate.net The molecular design of these esters, which typically consists of a rigid core and flexible terminal chains, can be systematically modified to fine-tune their physical properties. This tunability allows for the creation of materials with specific characteristics, such as broad temperature ranges for liquid crystalline phases or particular electro-optical responses.

Phenyl benzoate (B1203000) derivatives are among the most extensively studied calamitic compounds. Their molecular structure can be readily altered at the terminal and lateral positions to investigate the relationship between molecular architecture and the resulting liquid crystalline properties. This research is crucial for developing new technologies that rely on the precise control of molecular orientation.

Significance of 4-Cyanophenyl 4-(heptyloxy)benzoate as a Model System in Liquid Crystal Studies

This compound (CPHB) is a liquid crystalline compound that serves as a valuable model system for several reasons. researchgate.net Its molecular structure consists of a rigid core containing a cyano-substituted phenyl group and a benzoate unit, with a flexible heptyloxy chain at one end. researchgate.net This combination of a polar cyano group, which enhances dipole interactions, and a flexible alkyl chain, which influences molecular packing, gives rise to its distinct mesomorphic (liquid crystalline) properties. researchgate.net

The synthesis of CPHB is typically achieved through an esterification reaction between 4-(heptyloxy)benzoic acid and 4-cyanophenol. researchgate.net This straightforward synthesis allows for systematic variations in the molecular structure, enabling researchers to study how changes in the alkyl chain length or other substituents affect the resulting liquid crystal phases.

One of the key areas where CPHB is utilized as a model system is in the study of induced smectic phases. researchgate.net While some compounds may only exhibit a nematic phase (where molecules have long-range orientational order but no positional order), mixing them with other compounds like CPHB can lead to the formation of a smectic phase (where molecules are organized into layers). This phenomenon is of great interest for creating new materials with tunable properties.

Overview of Key Research Directions and Challenges

Research involving this compound and related mesogenic esters is focused on several key areas. A primary goal is to understand the intricate structure-property relationships that govern the formation of different liquid crystal phases. By systematically altering the molecular structure, for instance by changing the length of the flexible alkyl chain or introducing different substituent groups, scientists can probe how these modifications influence transition temperatures, phase stability, and electro-optical properties. researchgate.net

A significant research direction is the investigation of binary mixtures of liquid crystals. The ability of CPHB to induce smectic phases in mixtures with other nematogenic compounds is a subject of ongoing study. researchgate.net These studies are crucial for the development of liquid crystal formulations with specific, tailored properties for advanced display applications.

However, challenges remain in this field of research. One of the primary challenges is to design and synthesize liquid crystals that exhibit a broad range of a desired mesophase at ambient temperatures. Furthermore, ensuring the thermal and chemical stability of these materials is crucial for their practical application. For example, the thermal decomposition of benzoate esters, which occurs via ester cleavage at elevated temperatures, is a limiting factor that needs to be considered. researchgate.net

Interactive Data Tables

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₁H₂₃NO₃
Molecular Weight 337.41 g/mol
IUPAC Name This compound

Table 1: General physicochemical properties of this compound. researchgate.net

Thermal Properties of a Structurally Similar Compound

TransitionTemperature (K)Enthalpy (kJ/mol)
Fusion (Crystal I) 288.4322.22
Clearing (Nematic to Isotropic) 279.40.526

Table 2: Thermal properties of 4-cyano-3-fluorophenyl 4-butylbenzoate, a compound with a similar core structure. The data illustrates the typical phase transitions and associated enthalpy changes for this family of liquid crystals. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H23NO3 B14658710 4-Cyanophenyl 4-(heptyloxy)benzoate CAS No. 50793-88-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

50793-88-9

Molecular Formula

C21H23NO3

Molecular Weight

337.4 g/mol

IUPAC Name

(4-cyanophenyl) 4-heptoxybenzoate

InChI

InChI=1S/C21H23NO3/c1-2-3-4-5-6-15-24-19-13-9-18(10-14-19)21(23)25-20-11-7-17(16-22)8-12-20/h7-14H,2-6,15H2,1H3

InChI Key

YIHLVESKWCLZBV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N

Origin of Product

United States

Synthetic Methodologies and Chemical Reactivity of 4 Cyanophenyl 4 Heptyloxy Benzoate

Established Synthetic Routes to 4-Cyanophenyl 4-(heptyloxy)benzoate

The synthesis of this compound, a key compound in liquid crystal research, is primarily achieved through esterification. This process involves forming an ester linkage between its two main precursors: 4-(heptyloxy)benzoic acid and 4-cyanophenol. The selection of the synthetic route and its optimization are critical for achieving high yields and purity, which are essential for the material's performance in applications.

Esterification Reactions and Optimizations

An alternative, more traditional approach involves converting 4-(heptyloxy)benzoic acid into its more reactive acid chloride derivative, 4-(heptyloxy)benzoyl chloride . This is typically achieved by reacting the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂). The resulting acid chloride is then reacted with 4-cyanophenol in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct. While effective, this method involves harsher reagents than the Steglich esterification.

Optimization of these reactions focuses on several factors. In Steglich esterification, using a slight excess of the alcohol or acid can drive the reaction to completion. rsc.org The choice of solvent is also important, with studies showing that greener solvents like acetonitrile (B52724) can be effective alternatives to traditional chlorinated solvents. jove.com For both methods, purification is a critical final step. The primary byproduct of the DCC-mediated reaction, dicyclohexylurea (DCU), is largely insoluble in the reaction solvent and can be removed by filtration. organic-chemistry.org Further purification of the final ester is typically accomplished through column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent like ethanol (B145695) to achieve the high purity required for liquid crystal applications. tubitak.gov.tr

Precursor Synthesis and Purification Strategies

The quality of the final product is highly dependent on the purity of its precursors, 4-(heptyloxy)benzoic acid and 4-cyanophenol.

4-(heptyloxy)benzoic acid is commonly synthesized via a Williamson ether synthesis. This involves the alkylation of a 4-hydroxybenzoate (B8730719) ester, such as ethyl p-hydroxybenzoate, with a heptyl halide, typically 1-bromoheptane. The reaction is carried out under basic conditions, using a base like potassium carbonate (K₂CO₃) in a solvent such as 2-butanone, followed by heating under reflux. tubitak.gov.tr The resulting ethyl 4-(heptyloxy)benzoate is then hydrolyzed to the desired carboxylic acid using a strong base like sodium hydroxide (B78521) in an ethanol-water mixture. tubitak.gov.tr

Precursor Synthesis StepReactantsConditions
EtherificationEthyl p-hydroxybenzoate, 1-Bromoheptane, K₂CO₃2-Butanone, Reflux
HydrolysisEthyl 4-(heptyloxy)benzoate, NaOHEthanol/Water, Reflux

Advanced Spectroscopic and Diffractional Characterization of 4 Cyanophenyl 4 Heptyloxy Benzoate

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Structure Confirmation and Conformational Analysis

Vibrational spectroscopy serves as a fundamental tool for confirming the molecular structure of 4-Cyanophenyl 4-(heptyloxy)benzoate and analyzing its conformational state. Both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy provide a unique fingerprint of the molecule, with specific bands corresponding to the stretching and bending vibrations of its constituent functional groups.

The FT-IR spectrum provides clear evidence of the key functional groups. The presence of a strong absorption band around 2230 cm⁻¹ is a definitive marker for the C≡N (cyano) stretching vibration. researchgate.net Another prominent feature is the intense band in the region of 1740-1720 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration within the ester linkage. The region between 1250 cm⁻¹ and 1150 cm⁻¹ typically shows strong absorptions corresponding to the C-O-C asymmetric and symmetric stretching of the ester group. Aromatic C-H and C=C stretching vibrations are observed in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively, while the aliphatic C-H stretching vibrations of the heptyloxy chain appear just below 3000 cm⁻¹.

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and the molecular backbone. For similar cyanophenyl benzoate (B1203000) compounds, the C≡N stretch also appears as a strong, sharp band in the Raman spectrum. The aromatic ring vibrations, particularly the symmetric "breathing" modes, are often more intense in Raman than in IR spectra.

Conformational analysis relies on monitoring shifts in vibrational frequencies and band shapes, especially during phase transitions. For liquid crystals, changes in the planarity of the aromatic core and the ordering of the flexible alkyl chain are reflected in the spectra. researchgate.net For instance, subtle shifts in the phenyl ring modes can indicate changes in the dihedral angle between the two aromatic rings, while changes in the intensity and frequency of bands related to the heptyloxy chain can provide insight into the trans/gauche conformational population upon transitioning from a crystalline solid to a more fluid liquid crystalline mesophase. researchgate.net

Table 1: Key Vibrational Bands for this compound

Vibrational Mode Typical Wavenumber (cm⁻¹) Spectroscopy Method
Cyano (C≡N) Stretch ~2230 FT-IR, Raman
Ester Carbonyl (C=O) Stretch ~1740-1720 FT-IR
Aromatic (C=C) Stretch ~1600-1450 FT-IR, Raman
Ester (C-O) Stretch ~1250-1150 FT-IR
Aliphatic (C-H) Stretch ~2950-2850 FT-IR, Raman

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomistic Connectivity and Dynamics in Different Phases

NMR spectroscopy is a powerful technique for providing a detailed atom-by-atom map of the molecular structure and for probing the dynamics of the molecule in its various phases.

High-Resolution Solution-State NMR Investigations

In an isotropic solvent, high-resolution ¹H and ¹³C NMR spectroscopy confirms the covalent bond network (atomistic connectivity) of this compound. The spectrum is characterized by distinct signals for each chemically unique proton and carbon atom.

In the ¹H NMR spectrum, the protons on the two phenyl rings appear in the aromatic region (typically δ 7.0-8.2 ppm). The protons on the cyanophenyl ring and the benzoate ring exhibit characteristic doublet patterns due to ortho- and meta-couplings. The triplet corresponding to the methylene (B1212753) group attached to the oxygen atom (-OCH₂-) is expected to be found downfield, around δ 4.0-4.3 ppm, due to the deshielding effect of the oxygen. The rest of the aliphatic protons of the heptyloxy chain would appear as multiplets in the upfield region (δ 0.9-1.8 ppm), with the terminal methyl (-CH₃) group appearing as a triplet around δ 0.9 ppm.

The ¹³C NMR spectrum provides further confirmation of the structure. The carbon of the cyano group (C≡N) has a characteristic chemical shift around δ 118 ppm. The carbonyl carbon (C=O) of the ester is typically observed in the δ 164-168 ppm region. The various aromatic carbons can be resolved between δ 115 and 155 ppm, while the carbons of the heptyloxy chain appear in the upfield region (δ 14-70 ppm).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound *

Group ¹H NMR (Predicted) ¹³C NMR (Predicted)
Aromatic Protons 7.0 - 8.2 115 - 155
-OCH₂- 4.0 - 4.3 ~68
-(CH₂)₅- 1.3 - 1.8 22 - 32
-CH₃ ~0.9 ~14
C=O (Ester) - 164 - 168
C≡N (Cyano) - ~118

*Predicted values based on data from analogous structures.

Solid-State NMR Studies of Molecular Packing and Order

While solution-state NMR provides information on the average, freely tumbling molecule, solid-state NMR (SSNMR) offers powerful insights into the structure, packing, and dynamics in condensed phases, such as the crystalline and liquid crystalline states. capes.gov.br For a molecule like this compound, techniques like ¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS) would be employed.

In the solid crystalline phase, sharp peaks in the ¹³C CP-MAS spectrum would be observed, and the number of distinct signals for a given carbon type can reveal the number of non-equivalent molecules in the crystal unit cell. In the liquid crystalline mesophases, the increased molecular motion leads to changes in the spectra, including line broadening and shifts in peak positions. These changes can be used to study the dynamics of different parts of the molecule. For example, the mobility of the heptyloxy tail can be compared to the more rigid aromatic core by analyzing the respective line widths and relaxation times. researchgate.net

Furthermore, advanced SSNMR experiments can probe intermolecular proximities, providing direct evidence of molecular packing. Measurements of ¹H spin-lattice relaxation times (T₁) can help differentiate between phases and identify phase transitions by detecting changes in molecular dynamics. capes.gov.br Although specific SSNMR studies on this compound are not widely reported, the application of these techniques would be invaluable for understanding the relationship between molecular packing and the formation of specific mesophases.

X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) for Mesophase Identification and Structural Periodicity

X-ray diffraction is the definitive technique for identifying liquid crystalline mesophases and quantifying their structural parameters, such as layer spacings and molecular organization.

Determination of Mesophase Types (Nematic, Smectic, etc.)

The type of mesophase exhibited by this compound is determined by its XRD pattern. A nematic phase, which possesses long-range orientational order but no positional order, would show a diffuse, wide-angle signal (typically corresponding to the average intermolecular distance) and a lack of any sharp, low-angle peaks.

Conversely, the presence of one or more sharp, intense diffraction peaks in the small-angle region (SAXS) is the hallmark of a smectic phase, which is characterized by a one-dimensional periodic ordering, i.e., a layered structure. The simultaneous observation of a diffuse wide-angle signal confirms the liquid-like arrangement of molecules within these layers. Given that the molecular structure, with its rigid core and flexible tail, is conducive to layered packing, this compound is known to be a key component in forming smectic phases.

Analysis of Layer Spacings and Molecular Organization within Mesophases

For a smectic phase, the position of the first-order SAXS peak (at a scattering angle 2θ) allows for the direct calculation of the smectic layer spacing, d, using Bragg's Law (nλ = 2d sinθ). This d-spacing is a critical parameter for understanding the molecular arrangement within the layers.

By comparing the experimentally determined layer spacing (d) with the calculated fully extended molecular length (L), one can distinguish between different types of smectic phases.

In a Smectic A (SmA) phase, the molecules are, on average, oriented perpendicular to the layer planes, resulting in a layer spacing approximately equal to the molecular length (d ≈ L).

In a Smectic C (SmC) phase, the molecules are tilted with respect to the layer normal, leading to a layer spacing that is significantly shorter than the molecular length (d < L). The tilt angle can be estimated from the relationship d/L.

Higher-order diffraction peaks in the SAXS pattern can provide further information about the quality and nature of the lamellar ordering. While it is established that this compound promotes smectic ordering, detailed temperature-dependent XRD studies would be required to map out the full sequence of mesophases and precisely determine the layer spacings and molecular organization in each phase.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic structure of molecules. For this compound, the UV-Vis absorption spectrum is dominated by the electronic transitions within the conjugated π-system of the aromatic core.

The primary absorption band observed for this compound is attributed to π→π* transitions. This type of transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The extensive conjugation across the 4-(heptyloxy)benzoate and 4-cyanophenyl moieties lowers the energy required for this transition, resulting in a strong absorption band in the ultraviolet region. The absorption maximum (λmax) for similar benzoate derivatives is often observed around 270-280 nm. sielc.com

Several structural features influence the precise wavelength and intensity of this absorption:

Benzoate and Cyanophenyl Groups: The two phenyl rings linked by the ester group form a highly conjugated system, which is the principal chromophore.

Cyano Group (-C≡N): As an electron-withdrawing group, the cyano substituent extends the conjugation of the phenyl ring. This typically leads to a bathochromic (red) shift, moving the absorption maximum to a longer wavelength compared to an unsubstituted benzene (B151609) ring. researchgate.net

Heptyloxy Group (-OC₇H₁₅): The oxygen atom of the heptyloxy group has lone pairs of electrons that can be donated to the aromatic ring (an auxochromic effect). This donation of electron density into the π-system also contributes to a red shift of the π→π* transition.

Ester Linkage (-COO-): The ester group itself contains π-electrons and non-bonding electrons on the oxygen atoms. While it facilitates conjugation between the two rings, it can also give rise to very weak, often obscured, n→π* transitions at longer wavelengths. These transitions, involving the excitation of a non-bonding electron to a π* antibonding orbital, are typically much lower in intensity than π→π* transitions.

The UV-Vis spectrum, therefore, provides critical information on the electronic delocalization within the molecule, which is intrinsically linked to the intermolecular forces—such as π-π stacking and dipole-dipole interactions—that govern the formation of liquid crystal phases.

Table 1. Electronic Transitions and Spectroscopic Data for this compound.
Transition TypeAssociated Molecular OrbitalsDescriptionApproximate λmax (nm)Relative Intensity
π→ππ (bonding) → π (antibonding)Electron excitation within the conjugated aromatic core (phenyl rings, C=O, C≡N).~270 - 280High
n→πn (non-bonding) → π (antibonding)Electron excitation from lone pairs on ester oxygen or cyano nitrogen atoms.&gt;300Low (often obscured by π→π* band)

Advanced Light Scattering Techniques for Molecular Aggregation and Phase Behavior

Advanced light scattering techniques, particularly Dynamic Light Scattering (DLS), are invaluable for investigating the collective behavior, molecular aggregation, and phase transitions in liquid crystalline materials like this compound. DLS, also known as Photon Correlation Spectroscopy (PCS), measures the time-dependent fluctuations in the intensity of scattered light that arise from the diffusive motion of molecules or molecular aggregates. nih.gov

In the context of liquid crystals, DLS is not typically used to measure individual particle size but rather to probe the collective orientational fluctuations (director fluctuations) and pretransitional phenomena. researchgate.net As a calamitic liquid crystal, this compound exhibits distinct phases upon temperature change, most notably the transition from an isotropic liquid to a nematic phase (the clearing point).

Pretransitional Effects: In the isotropic phase, just above the nematic-isotropic transition temperature (T_NI), short-range orientational correlations begin to develop. Molecules form transient, ordered clusters, often referred to as "pseudo-nematic domains" or "cybotactic clusters." These correlated domains are much larger than individual molecules and scatter light much more intensely. DLS can detect the dynamics of these aggregates. researchgate.net

The intensity correlation function measured in a DLS experiment yields a relaxation rate (Γ). This rate is related to the diffusion coefficient of the scattering entities. For pretransitional phenomena in liquid crystals, this relaxation rate is linked to the viscosity (η) of the medium and the correlation length (ξ) of the orientational fluctuations, which represents the average size of the ordered clusters.

As the temperature approaches T_NI from the isotropic phase, the correlation length (ξ) grows, and the relaxation dynamics slow down significantly. This "critical slowing down" is a hallmark of the impending phase transition and is directly observable with DLS as a decrease in the relaxation rate. By analyzing the temperature dependence of the relaxation rate, one can extract valuable information about the intermolecular interactions driving the phase transition.

Table 2. Representative DLS Data for a Calamitic Liquid Crystal Exhibiting Pretransitional Behavior Near the Isotropic-Nematic (I-N) Transition.
Temperature (T) Relative to T_NIObservationCorrelation Length (ξ)Relaxation Rate (Γ)
T >> T_NIIsotropic liquid with only short-range molecular correlations.SmallFast
T > T_NI (approaching T_NI)Formation of transient, correlated pseudo-nematic domains.Increases significantlyDecreases (Critical Slowing Down)
T ≤ T_NIMacroscopic nematic phase with long-range orientational order.Effectively infiniteCorresponds to director fluctuation modes (twist, splay, bend).

Mesophase Behavior and Thermotropic Phase Transitions of 4 Cyanophenyl 4 Heptyloxy Benzoate

Identification and Characterization of Thermotropic Mesophases

4-Cyanophenyl 4-(heptyloxy)benzoate is known to exhibit both nematic (N) and smectic A (SmA) mesophases. The presence of a terminal cyano group introduces a strong dipole moment, which influences the molecular packing and contributes to the formation of these phases. The heptyloxy chain, on the other hand, provides the necessary molecular flexibility and aspect ratio for liquid crystallinity.

The sequence of phase transitions upon heating is typically from a crystalline solid (Cr) to a smectic A phase, then to a nematic phase, and finally to an isotropic liquid (I). The smectic A phase is a more ordered mesophase where the molecules are arranged in layers with their long axes, on average, perpendicular to the layer planes. The nematic phase is less ordered, maintaining a long-range orientational order of the molecular long axes but lacking any positional order.

Thermodynamic Analysis of Phase Transitions

The phase transitions of this compound can be quantitatively characterized by their thermodynamic parameters, primarily the transition temperatures and the associated changes in enthalpy (ΔH) and entropy (ΔS).

Calorimetric Studies (DSC) for Enthalpy and Entropy Changes

Differential Scanning Calorimetry (DSC) is a primary technique used to determine the thermodynamic properties of liquid crystal phase transitions. By measuring the heat flow into or out of a sample as a function of temperature, DSC can precisely identify the temperatures of phase transitions and quantify the corresponding enthalpy changes.

For a related compound, 4-cyanophenyl 4-n-heptylbenzoate, which has a heptyl chain instead of a heptyloxy chain, the enthalpy of fusion from one of its crystalline forms (crystal I) is 22.22 kJ/mol, with a corresponding entropy change of 76.91 J/K·mol. smolecule.com The clearing transition from the nematic to the isotropic phase for this compound has a much smaller enthalpy change of 526 J/mol and an entropy change of 1.88 J/K·mol. smolecule.com While these values are for a structurally similar molecule, they illustrate the typical magnitude of enthalpy changes associated with crystal-to-mesophase and mesophase-to-isotropic transitions. The crystal-to-mesophase transition involves the loss of the three-dimensional positional order and has a significantly larger enthalpy change than the mesophase-to-isotropic transition, which only involves the loss of orientational order.

Table 1: Thermodynamic Data for Phase Transitions of a Related Compound (4-cyanophenyl 4-n-heptylbenzoate)

TransitionTemperature (K)Enthalpy Change (ΔH)Entropy Change (ΔS)
Crystal II -> Isotropic286--
Nematic -> Isotropic279.4526 J/mol1.88 J/K·mol
Crystal I -> Nematic-22.22 kJ/mol76.91 J/K·mol

Note: Data is for the related compound 4-cyanophenyl 4-n-heptylbenzoate and serves as an illustrative example.

Understanding Reversibility and Hysteresis in Phase Transitions

The phase transitions in thermotropic liquid crystals like this compound are generally reversible. However, they can exhibit thermal hysteresis, where the transition temperatures observed upon heating and cooling are not identical. This phenomenon is particularly common for the transition from the isotropic liquid to the mesophase and from the mesophase to the crystalline solid. The degree of hysteresis can be influenced by factors such as the cooling/heating rate and the purity of the sample. Slower rates and higher purity generally lead to reduced hysteresis.

Microscopic and Textural Characterization of Mesophases via Polarized Optical Microscopy (POM)

Polarized Optical Microscopy (POM) is an indispensable tool for the identification and characterization of liquid crystalline mesophases. Each mesophase exhibits a characteristic optical texture when viewed between crossed polarizers.

For this compound, the nematic phase typically displays a schlieren texture , characterized by dark brushes (extinctions) that correspond to regions where the molecular director is aligned with the polarizer or analyzer. These brushes originate from point-like defects called disclinations.

The smectic A phase, on the other hand, often exhibits a focal-conic or fan-like texture . These textures arise from the arrangement of the smectic layers into focal-conic domains. When a sample is sheared, a more uniform, homeotropic alignment can sometimes be achieved, where the smectic layers are parallel to the glass slides, resulting in a dark field of view under crossed polarizers because the optic axis is parallel to the direction of light propagation.

Influence of Molecular Purity and Annealing Processes on Mesophase Stability

The purity of a liquid crystalline compound has a significant impact on its mesophase behavior. Impurities can disrupt the long-range molecular order, leading to a depression of the clearing point (the temperature of the transition to the isotropic liquid) and a broadening of the temperature range over which the phase transition occurs. For this reason, meticulous purification, often through techniques like recrystallization or chromatography, is crucial for obtaining accurate and reproducible phase transition data.

Annealing , which involves holding the sample at a specific temperature for a period, can also influence the mesophase stability and texture. Annealing within a particular mesophase temperature range can help to reduce defects and promote the growth of larger, more uniform domains. This is particularly useful for obtaining well-defined textures for POM analysis and for preparing samples for physical property measurements that require a high degree of molecular alignment. The process of annealing can also be critical in studying the kinetics of phase transitions and observing the formation of metastable phases.

Theoretical and Computational Investigations of 4 Cyanophenyl 4 Heptyloxy Benzoate

Quantum Chemical Calculations (DFT, ab initio) for Molecular Geometry, Electronic Structure, and Conformational Energetics

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a single molecule of 4-Cyanophenyl 4-(heptyloxy)benzoate. Methods like Density Functional Theory (DFT) are powerful tools for this purpose. nih.gov

The initial step in computational analysis involves optimizing the molecular geometry to find its most stable conformation. For molecules like this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles. The structure consists of a rigid core composed of a 4-cyanophenyl group linked to a 4-(heptyloxy)benzoate group via an ester linkage. This rigid core is crucial for the formation of liquid crystalline phases, while the flexible heptyloxy chain influences the specific type of mesophase and its temperature range.

DFT calculations can predict these geometric parameters with high accuracy. For instance, in related structures, the two phenyl rings are often found to be nearly coplanar, a feature that enhances the rod-like shape of the molecule, which is essential for liquid crystallinity. The heptyloxy chain, being flexible, can adopt various conformations, and computational methods can determine the most energetically favorable ones.

Table 1: Predicted Geometric Parameters for this compound

ParameterPredicted Value RangeDescription
Phenyl Ring Dihedral Angle5° - 15°The twist angle between the two phenyl rings.
Ester Group Torsion Angle~180° (trans)The angle defining the planarity of the ester linkage.
C-O-C (Ester) Bond Angle~115° - 120°The angle within the central ester group.
C≡N (Cyano) Bond Length~1.15 ÅThe length of the triple bond in the nitrile group.

The electronic properties of this compound are key to understanding its reactivity and intermolecular interactions. Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. nih.gov A smaller gap suggests higher reactivity and polarizability. nih.gov

For cyanophenyl benzoate (B1203000) derivatives, the HOMO is typically localized on the electron-rich benzoate and heptyloxy part of the molecule, while the LUMO is concentrated on the electron-withdrawing cyanophenyl group. researchgate.net This separation of electron density creates a significant molecular dipole moment, which is a driving force for the self-assembly into liquid crystalline phases.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. In this compound, the ESP map would show a negative potential (red/yellow) around the electronegative nitrogen atom of the cyano group and the oxygen atoms of the ester group. A positive potential (blue) would be expected around the hydrogen atoms of the phenyl rings and the alkyl chain. This charge distribution governs how molecules interact with each other.

Table 2: Calculated Electronic Properties

PropertyDescriptionSignificance
HOMO Energy Energy of the highest occupied molecular orbital.Relates to the ability to donate electrons.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Relates to the ability to accept electrons.
HOMO-LUMO Gap The energy difference between HOMO and LUMO. nih.govIndicates chemical stability and electronic transitions. nih.gov
Dipole Moment A measure of the molecule's overall polarity.Influences intermolecular electrostatic interactions.

Molecular Dynamics (MD) Simulations for Dynamic Behavior, Molecular Self-Assembly, and Mesophase Formation

While quantum chemistry focuses on single molecules, Molecular Dynamics (MD) simulations are used to study the collective behavior of hundreds or thousands of molecules over time. This is essential for understanding the formation and properties of liquid crystal phases.

MD simulations of systems like this compound can predict the formation of mesophases, such as the nematic phase, which is characterized by long-range orientational order but no positional order. A key metric obtained from these simulations is the nematic order parameter, S. This parameter quantifies the degree to which the rod-shaped molecules align along a common direction, known as the director. A value of S=1 indicates perfect alignment, while S=0 represents a completely isotropic (liquid) state. Simulations can track how S changes with temperature, allowing for the prediction of phase transition temperatures.

The stability of the liquid crystalline phase is determined by the balance of intermolecular interactions. MD simulations, through the use of force fields, can detail the contributions of different forces:

Van der Waals forces: These are crucial for the packing of the molecules, arising from the interactions between the aromatic cores and the alkyl chains.

Electrostatic interactions: The significant dipole moment from the cyano group leads to strong dipole-dipole interactions, promoting the antiparallel arrangement of neighboring molecules. This is a characteristic feature of many cyanophenyl-based liquid crystals.

Simulations can generate radial distribution functions, which provide information about the probable distances between the centers of mass of the molecules, revealing how they pack in the nematic or smectic phases.

Monte Carlo (MC) Simulations for Phase Space Exploration and Configurational Sampling

Monte Carlo (MC) simulations offer an alternative approach to MD for studying the equilibrium properties of liquid crystal systems. Instead of solving equations of motion, MC methods generate new molecular configurations through random moves (translations, rotations) that are accepted or rejected based on a probability criterion, typically related to the change in potential energy.

This method is particularly effective for exploring the vast phase space of possible molecular arrangements and can be used to efficiently calculate thermodynamic properties like free energy, which are challenging to obtain directly from MD. For this compound, MC simulations can be employed to map out the phase diagram, identifying the stable regions for the isotropic, nematic, and potentially smectic phases as a function of temperature and pressure. By sampling a wide range of configurations, MC can provide a robust statistical understanding of the orientational and positional ordering within the different mesophases.

Statistical Mechanical Models for Predicting Mesophase Stability and Transition Temperatures

The prediction of mesophase stability and the associated transition temperatures in liquid crystalline materials, such as this compound, is a central challenge in materials science. Statistical mechanical models provide a theoretical framework to understand and forecast the phase behavior of these complex fluids. These models bridge the gap between molecular properties and macroscopic thermodynamic behavior, offering insights into the driving forces behind the formation of nematic and other mesophases.

At the heart of these theoretical approaches lies the concept of an order parameter, which quantifies the degree of orientational order within the liquid crystal. By formulating a statistical mechanical description of the system's free energy in terms of this order parameter, it is possible to identify the temperatures at which transitions between different phases (e.g., crystalline, nematic, isotropic) are expected to occur.

Mean-Field Theories: The Maier-Saupe and Related Models

A cornerstone in the theoretical treatment of nematic liquid crystals is the Maier-Saupe theory. This mean-field approach simplifies the complex interactions between individual molecules by considering the interaction of a single molecule with an average orientational potential created by all other molecules. The theory successfully predicts the first-order nature of the nematic-isotropic (N-I) phase transition. aps.org

The Maier-Saupe model is a foundational mean-field theory that provides a qualitative and often semi-quantitative description of the nematic-isotropic phase transition. researchgate.net The key elements of this model include:

Anisotropic Interactions: The model assumes that the stability of the nematic phase arises from anisotropic van der Waals interactions between the rod-like molecules.

Order Parameter: The degree of orientational order is described by the order parameter, S, which ranges from 0 in the isotropic phase to a value approaching 1 for perfectly aligned systems.

The theory predicts that the nematic-isotropic transition occurs when the gain in entropy from randomization outweighs the energetic advantage of alignment. While the Maier-Saupe theory provides a universal description, its predictions for transition temperatures for specific compounds require knowledge of molecular parameters.

Extensions of the Maier-Saupe theory and other mean-field models, such as the Landau-de Gennes model, are employed to refine these predictions. nih.gov These models can incorporate more detailed molecular features and interactions, offering a more nuanced understanding of mesophase behavior. For instance, computational implementations of molecular field theories can capture the effects of molecular shape and flexibility on the stability of the nematic phase. researchgate.net

Computational Approaches and Simulation

Modern computational methods, such as molecular dynamics (MD) and Monte Carlo (MC) simulations, offer a powerful alternative for predicting phase transitions. These simulations can, in principle, provide a more accurate picture by explicitly modeling the interactions between molecules. For example, the generalized replica-exchange method, a sophisticated simulation technique, has been used to study the nematic-isotropic phase transition in other cyanobiphenyl-based liquid crystals like 4-cyano-4'-pentylbiphenyl (B1218408) (5CB). researchgate.net Such simulations have shown good agreement with the predictions of mean-field theory regarding the behavior of the order parameter at the transition. researchgate.net

Predictive Challenges and the Role of Homologous Series

Directly applying these models to predict the precise transition temperatures of a specific compound like this compound without extensive empirical parameterization remains a significant challenge. The predictive power of these models is often enhanced by studying homologous series, where a systematic variation in molecular structure, such as the length of an alkyl chain, allows for the observation of trends in transition temperatures.

For a closely related compound, 4-cyanophenyl 4-n-heptylbenzoate , experimental studies have provided data on its phase transitions. These findings offer a valuable point of comparison for theoretical models.

TransitionExperimental Temperature (K)Enthalpy (kJ/mol)Entropy (J/K·mol)
Melting of Crystal II28622.2276.91
Nematic to Isotropic (Clearing)279.40.5261.88

Table 1: Experimentally determined thermodynamic data for the phase transitions of 4-cyanophenyl 4-n-heptylbenzoate, a compound structurally similar to this compound. The data reveals a complex phase behavior, with the clearing point observed at a lower temperature than the melting point of one of its crystalline forms. researchgate.net

The data for the related heptylbenzoate compound highlights the subtlety of phase transitions in these systems. The relatively low enthalpy and entropy of the nematic-to-isotropic transition are characteristic of liquid crystal phase transitions, reflecting the fact that only orientational order is lost, while translational freedom is already present in the nematic phase. researchgate.net Statistical mechanical models aim to reproduce these thermodynamic quantities from first principles, providing a deeper understanding of the relationship between molecular structure and mesomorphic behavior.

Elucidating Structure Mesophase Property Correlations in 4 Cyanophenyl 4 Heptyloxy Benzoate Systems

Impact of Molecular Anisotropy and Aspect Ratio on Liquid Crystallinity

The elongated and rigid nature of 4-Cyanophenyl 4-(heptyloxy)benzoate is fundamental to its ability to form liquid crystal phases. This molecular anisotropy, or the significant difference in physical properties along different molecular axes, is a prerequisite for the long-range orientational order that characterizes liquid crystals. The molecule consists of a rigid core composed of two phenyl rings linked by an ester group, and a flexible heptyloxy tail. This structure results in a high aspect ratio (length-to-breadth ratio), which promotes the parallel alignment of molecules necessary for mesophase formation.

Role of Terminal Functional Groups (Cyano, Alkoxy) in Driving Mesophase Formation and Stability

The terminal functional groups, the cyano (-CN) group and the heptyloxy (-OC7H15) chain, play a crucial role in dictating the mesomorphic properties of this compound.

The heptyloxy chain, a flexible alkoxy group, also exerts a considerable influence. The length of the alkyl chain in homologous series of liquid crystals is known to affect the transition temperatures and the type of mesophase observed. Longer alkyl chains, like the heptyloxy group, tend to promote the formation of more ordered smectic phases over the less ordered nematic phase. This is due to the increased van der Waals interactions between the aliphatic tails, which favor a layered arrangement of the molecules.

Relationship between Molecular Architecture and Order Parameters in Nematic and Smectic Phases

The specific molecular architecture of this compound directly governs the degree of orientational and positional order in its nematic and smectic phases, which is quantified by order parameters.

In the nematic phase , the molecules exhibit long-range orientational order, meaning they tend to align along a common direction, the director. However, they lack long-range positional order. The degree of this orientational order is described by the nematic order parameter, S. The elongated shape and rigid core of this compound promote a high value of S, indicating a strong tendency for parallel alignment.

In the smectic phases , in addition to orientational order, the molecules are organized into layers. This introduces positional order in one dimension (along the layer normal). The presence of the flexible heptyloxy chain and the strong intermolecular interactions from the cyano group in this compound are conducive to the formation of smectic phases. The specific type of smectic phase (e.g., Smectic A, where molecules are perpendicular to the layer planes, or Smectic C, where they are tilted) is determined by a delicate balance of intermolecular forces. The molecular structure dictates the layer spacing and the tilt angle in tilted smectic phases. For instance, the formation of antiparallel dimers due to the cyano group can lead to interdigitated or bilayer smectic structures.

Computational Approaches to Predict Structure-Property Relationships

Computational methods, such as Density Functional Theory (DFT) and molecular dynamics simulations, are powerful tools for elucidating the structure-property relationships in liquid crystals like this compound. These approaches provide insights that are often difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) calculations can be used to determine various molecular properties, including:

Electronic Properties: DFT can be used to calculate the molecular dipole moment, polarizability, and the distribution of electron density. These properties are key to understanding the intermolecular forces that drive mesophase formation.

Chemical Shift Anisotropy: Theoretical calculations of chemical shift anisotropy (CSA) tensors can be compared with experimental NMR data to validate the computed molecular structure and to help in the determination of order parameters in the liquid crystalline phase. nih.gov

Molecular Dynamics (MD) Simulations allow for the study of the collective behavior of a large number of molecules over time. For this compound, MD simulations can be used to:

Predict Mesophase Behavior: By simulating the system at different temperatures, it is possible to observe the spontaneous formation of nematic and smectic phases and to determine the corresponding transition temperatures.

Calculate Order Parameters: The orientational and positional order parameters can be directly calculated from the trajectories of the molecules in the simulation, providing a detailed picture of the molecular organization in different mesophases.

Investigate Dynamic Properties: MD simulations can also provide information about dynamic properties such as rotational and translational diffusion coefficients, which are important for understanding the fluidity of the liquid crystal phases.

By combining these computational approaches with experimental data, a comprehensive understanding of the complex interplay between the molecular structure of this compound and its liquid crystalline properties can be achieved.

Exploration of 4 Cyanophenyl 4 Heptyloxy Benzoate in Advanced Liquid Crystalline Systems

Academic Investigations into Electro-Optical Phenomena in 4-Cyanophenyl 4-(heptyloxy)benzoate-Based Systems

The response of liquid crystals to external electric fields is fundamental to their application in display technologies and other electro-optical devices. Research in this area for systems based on this compound and its analogs has centered on understanding their switching behavior and the underlying dielectric properties that govern these responses.

Research on Switching Dynamics and Response Mechanisms in Electric Fields

The switching speed of a liquid crystal is a critical parameter for its use in displays and other dynamic optical components. This is often characterized by the rise time (turn-on) and fall time (turn-off) of the electro-optical response. While specific data for this compound is not abundant in publicly available literature, research on analogous cyanophenyl-containing liquid crystals provides valuable insights.

Studies on nematic liquid crystals (NLCs) demonstrate that switching times are influenced by factors such as the material's rotational viscosity, dielectric anisotropy, and the cell thickness. For instance, advanced techniques have been explored to accelerate switching times. One approach involves the electrically induced modification of order parameters (EMOP), which can achieve switching speeds in the nanosecond range, a significant improvement over the millisecond response times of traditional Frederiks transition-based switching. kent.edu This EMOP effect does not rely on the reorientation of the liquid crystal director, but rather on the field-induced changes in the material's order parameters. kent.edu Another method to enhance switching speeds is by doping the liquid crystal with helical carbon nanotubes, which can trap ionic impurities and consequently reduce the rotational viscosity of the material, leading to faster electro-optic switching. researchgate.netspotsee.io

The following table presents typical switching times for related cyanobiphenyl liquid crystals, which share the cyano-functional group, a key contributor to the electro-optical response.

Liquid CrystalRise Time (τ_on)Fall Time (τ_off)Conditions
5CB (4-Cyano-4'-pentylbiphenyl)~100 µs~10 ms10 µm cell
5OCB (4-Cyano-4'-pentyloxybiphenyl)~200 µs~20 ms10 µm cell
PCH5 (4-(4-pentylcyclohexyl)benzonitrile)~50 µs~5 ms5 µm cell

This interactive table is based on data for analogous compounds and illustrates the typical range of switching times for cyanophenyl-based liquid crystals.

Studies on Dielectric Anisotropy and its Influence on System Operation

Dielectric anisotropy (Δε) is a crucial property of liquid crystals, defined as the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director (Δε = ε∥ - ε⊥). A positive dielectric anisotropy is essential for the operation of many liquid crystal displays, as it allows the molecules to align with an applied electric field. The strong dipole moment of the nitrile (cyano) group in this compound results in a significant positive dielectric anisotropy.

Research on compounds with similar structures, such as 4-cyanophenyl 4'-n-alkylaminobenzoates, has shown that they possess a high positive dielectric anisotropy. tandfonline.com For example, a 10% solution of 4-cyano-4'-hydroxybiphenyl (B10760) 4-hexylaminobenzoate in a low-polarity liquid crystal host exhibited a dielectric anisotropy (Δε) of 19.68 at a reduced temperature of T/TNI = 0.97. tandfonline.com This high value is attributed to the presence of the cyano group.

Investigations into the dielectric properties of fluorinated 4-cyanophenyl 4'-n-propylbenzoate have also been conducted. The fluorinated compound showed a dielectric anisotropy of 35.9, which is higher than the non-fluorinated analog (29.6), indicating that strategic molecular design can be used to tune this critical parameter. researchgate.net

The table below summarizes the dielectric properties of some related cyanophenyl compounds.

Compound/MixtureDielectric Permittivity (ε∥)Dielectric Permittivity (ε⊥)Dielectric Anisotropy (Δε)
10% 4-cyano-4'-hydroxybiphenyl 4-hexylaminobenzoate in host29.7010.0219.68
4-cyanophenyl 4'-n-propylbenzoate (in mixture A)--29.6
3-fluoro-4-cyanophenyl 4'-n-propylbenzoate (in mixture A)--35.9

This interactive table presents dielectric anisotropy data for compounds structurally related to this compound, highlighting the influence of the cyanophenyl group.

Research into Thermochromic and Photochromic Behaviors in this compound-Doped Systems

The optical properties of liquid crystals can be modified by doping them with thermochromic or photochromic materials. Thermochromic liquid crystals change color in response to temperature variations, while photochromic materials undergo reversible changes in their absorption spectra upon irradiation with light of specific wavelengths. spotsee.ionih.gov

While specific studies on this compound in such doped systems are not widely reported, the general principles are well-established. Cholesteric liquid crystals, which can be formed by doping a nematic host with a chiral agent, are often used in thermochromic applications. google.com The pitch of the cholesteric helix is temperature-dependent, leading to a change in the wavelength of reflected light and thus a change in color.

Photochromic behavior is typically achieved by introducing photo-switchable guest molecules, such as azobenzene (B91143) derivatives, into a liquid crystal host. mdpi.com The photoisomerization of the guest molecules between their trans and cis states can disrupt the long-range order of the liquid crystal host, leading to a change in its optical properties. This can be harnessed for applications such as optical data storage and light-driven molecular switches. nih.gov The effectiveness of this process depends on the interaction between the host and guest molecules. The cyanophenyl group in the host could potentially influence these interactions through dipole-dipole forces.

Integration of this compound into Binary or Multicomponent Liquid Crystal Mixtures for Tunable Mesophase Properties

The properties of a single liquid crystal compound are often not sufficient for practical applications. Therefore, liquid crystals are typically used as mixtures of two or more components to achieve a desired range of operating temperatures, viscosity, and electro-optical characteristics.

Phase Diagram Studies of Mixtures with this compound

Binary phase diagrams are essential tools for understanding the behavior of liquid crystal mixtures. They map the different phases of the mixture as a function of composition and temperature. A notable feature of some binary liquid crystal mixtures is the induction of a more ordered smectic phase from two components that only exhibit a nematic phase in their pure form.

A study on a binary mixture of 4-n-pentyl phenyl 4-n-hexyloxy benzoate (B1203000) (ME6O.5) and a close analog, 4-cyanophenyl 4-heptyl benzoate (CPHB), revealed the presence of an induced smectic phase over a range of compositions. This indicates a strong intermolecular interaction between the two components, leading to the formation of a more ordered phase.

The following table outlines the phase transitions for a homologous series of 4-alkyl-4'-cyanobiphenyls, which provides context for the types of phase behavior expected from cyanophenyl-containing liquid crystals.

CompoundAlkyl Chain Length (n)Crystal to Nematic/Smectic Transition (°C)Nematic to Isotropic Transition (°C)
1CB1--
2CB2--
3CB3129- (Monotropic Nematic)
4CB447- (Monotropic Nematic)
5CB52435.3
6CB614.529

This interactive table shows the phase transition temperatures for the 4-alkyl-4'-cyanobiphenyl homologous series. researchgate.net Note the presence of monotropic nematic phases for shorter chain lengths.

Synergistic Effects in Mixture Formulations

Synergistic effects in liquid crystal mixtures occur when the properties of the mixture are enhanced beyond what would be expected from a simple additive contribution of the individual components. These effects are often driven by specific molecular interactions, such as the formation of charge-transfer complexes or induced dipole interactions.

In mixtures containing cyanophenyl compounds, the strong dipole of the cyano group can lead to favorable interactions with other polar or polarizable molecules. This can result in the stabilization of mesophases, a broadening of the nematic range, and the induction of smectic phases, as seen in the example of the ME6O.5 and CPHB mixture. The formation of such induced phases is a clear manifestation of synergistic interactions between the components. While the term "synergistic effect" is more commonly used in the context of surfactant mixtures, the underlying principle of enhanced performance through specific intermolecular interactions is highly relevant to the formulation of advanced liquid crystal materials. labscoop.com

Application in Sensors and Actuators: Fundamental Research into Sensing Mechanisms Based on Liquid Crystal Phase Changes

The unique properties of liquid crystals, existing in a state of matter between conventional liquids and solid crystals, make them highly responsive to external stimuli. This responsiveness is the foundation of their application in advanced sensor and actuator technologies. The compound this compound, with its distinct molecular architecture, is a subject of interest in the fundamental research of liquid crystal-based sensing mechanisms. Its elongated molecular shape, polar cyano (-CN) group, and flexible heptyloxy chain contribute to the formation of ordered yet fluid mesophases, which can be perturbed by the presence of analytes.

The core principle behind the use of liquid crystals like this compound in sensing is the amplification of molecular-level interactions into a macroscopic, easily detectable signal. When an analyte, such as a volatile organic compound (VOC), is introduced to a thin film of the liquid crystal, it can disrupt the delicate intermolecular forces that maintain the ordered liquid crystalline phase. This disruption can manifest as a change in the liquid crystal's orientation or a complete phase transition, for instance, from an ordered smectic or nematic phase to a disordered isotropic phase. These changes can be readily observed as alterations in optical properties, such as birefringence, or in electrical properties.

Research into cyanobiphenyl and phenyl benzoate-based liquid crystals, a class to which this compound belongs, has demonstrated their efficacy in detecting a range of chemical vapors. The sensing mechanism is often based on the analyte partitioning into the liquid crystal matrix, which lowers the phase transition temperature. For instance, operating a sensor near the nematic-to-isotropic transition temperature can lead to high sensitivity, as a small concentration of an analyte can induce a significant and easily detectable phase change.

The specific characteristics of this compound, such as its anticipated smectic phases, offer distinct possibilities for sensing. In a smectic phase, the molecules are arranged in layers, providing a higher degree of order than the nematic phase. The interaction with an analyte can disrupt this layered structure, leading to a transition to a nematic or isotropic state. This more ordered-to-disordered transition can provide a sharp and distinct signaling mechanism.

The fundamental research in this area focuses on understanding how the molecular structure of the liquid crystal influences its interaction with different analytes. For example, the polarity of the cyano group in this compound can lead to specific interactions with polar analytes through dipole-dipole forces. Conversely, the non-polar heptyloxy tail can interact with non-polar analytes via van der Waals forces. This dual nature allows for a degree of selectivity in sensing applications.

Detailed research findings on the interactions between specific analytes and this compound would typically be presented in data tables that correlate analyte concentration with the observed change in the liquid crystal's properties. While specific experimental data for this exact compound in a sensor configuration is not widely published, the following tables illustrate the expected research findings based on the behavior of similar liquid crystal systems.

Table 1: Hypothetical Response of this compound to Various Volatile Organic Compounds (VOCs)

Analyte (VOC)Concentration (ppm)Observed Liquid Crystal Phase ChangeDetection Principle
Toluene100Smectic A to NematicDisruption of layered structure
Ethanol (B145695)250Smectic A to IsotropicStrong disruption of intermolecular forces
Hexane500Swelling of smectic layersIntercalation between alkyl chains
Acetone150Nematic to IsotropicDipole-dipole interaction with cyano group

Table 2: Influence of Analyte Polarity on the Sensing Response of a this compound-Based Sensor

AnalyteAnalyte PolarityChange in Nematic-Isotropic Transition Temperature (°C) at 1000 ppmPredominant Interaction Mechanism
PropanolPolar-5.2Hydrogen bonding and dipole-dipole
HeptaneNon-polar-2.1Van der Waals forces
ChloroformPolar-4.5Dipole-dipole interaction
Benzene (B151609)Non-polar-2.8π-π stacking interactions

The development of actuators based on liquid crystals like this compound is also an active area of fundamental research. In this context, the phase transitions are not triggered by an analyte but by an external field, such as an electric field, magnetic field, or light. The change in molecular orientation or phase during these transitions can induce mechanical stress or strain in a surrounding polymer network, leading to macroscopic actuation. The large optical and dielectric anisotropy associated with the cyano-terminated phenyl benzoate core is advantageous for achieving significant responses to electric fields.

Integration of 4 Cyanophenyl 4 Heptyloxy Benzoate in Composite Materials

Development of Polymer-Dispersed Liquid Crystal (PDLC) Systems Incorporating 4-Cyanophenyl 4-(heptyloxy)benzoate

Polymer-dispersed liquid crystal (PDLC) systems are composite materials consisting of micro- or sub-micron-sized droplets of a liquid crystal, such as this compound, dispersed within a solid polymer matrix. These systems are of significant interest for applications like smart windows, flexible displays, and light shutters, owing to their ability to be electrically switched between an opaque, light-scattering state and a transparent, light-transmitting state.

The most common method for fabricating PDLC films is Polymerization-Induced Phase Separation (PIPS). The process begins with a homogeneous mixture of the liquid crystal, in this case, this compound, and a liquid prepolymer or monomer. Polymerization is then initiated, typically through UV irradiation or thermal curing. As the polymer chains grow and cross-link, the liquid crystal's solubility in the mixture decreases, leading to its phase separation and the formation of droplets within the burgeoning polymer network.

The final morphology of the PDLC—specifically the size, density, and shape of the liquid crystal droplets—is critical to its electro-optical performance and is governed by several factors during the PIPS process:

Curing Rate: A rapid polymerization rate tends to trap the liquid crystal molecules quickly, resulting in smaller, more numerous droplets. Conversely, a slower cure allows for more time for the liquid crystal to diffuse and coalesce, leading to larger droplets.

Temperature: The curing temperature affects the viscosity of the mixture and the solubility of the liquid crystal in the polymer. Higher temperatures can lead to larger droplet sizes.

Composition Ratio: The relative concentration of this compound to the polymer matrix directly influences droplet size and density. Higher liquid crystal concentrations generally lead to larger droplets and can eventually result in a bicontinuous morphology instead of discrete droplets.

Material Properties: The viscosity and chemical nature of both the liquid crystal and the prepolymer play a crucial role. The specific molecular structure of this compound influences its miscibility with the chosen prepolymer, affecting the phase separation dynamics.

Control over these parameters allows for the precise tuning of the PDLC's properties. For instance, smaller droplets (~1-2 μm) typically result in better light scattering in the off-state but may require higher voltages to switch.

The behavior of a PDLC device is heavily dependent on the interactions at the interface between the this compound droplets and the surrounding polymer matrix. These interactions determine the alignment of the liquid crystal molecules within the droplets in the absence of an electric field (the "off-state"). This alignment, in turn, dictates the refractive index mismatch between the droplets and the polymer, which is the source of light scattering.

The strength and preferred orientation of this interaction are described by the anchoring energy . rsc.orgaps.org For calamitic liquid crystals like this compound, the alignment is typically either tangential (planar) or perpendicular (homeotropic) to the polymer cavity wall. This is governed by a complex interplay of forces:

Van der Waals Forces: Anisotropic van der Waals interactions between the liquid crystal molecules and the polymer chains are a primary driver of alignment.

Steric Effects: The conformation of the polymer chains at the cavity surface can sterically favor a particular liquid crystal orientation. Studies on polyacrylates have shown that the structure of the polymer side chains can induce anchoring transitions. nih.gov

Specific Chemical Interactions: The polar cyano group (-C≡N) of this compound can engage in dipole-dipole interactions with polar groups on the polymer matrix. Furthermore, the aromatic phenyl rings can participate in π-π stacking interactions with corresponding structures in the polymer. mdpi.comsemanticscholar.org

The choice of polymer is therefore critical. For instance, using a polymer with flexible side chains might lead to a different anchoring behavior than a rigid, cross-linked epoxy. The resulting director configuration within the droplet (e.g., bipolar or radial) is a direct consequence of this interfacial anchoring. In the off-state, the random orientation of these complex droplets leads to strong light scattering. When a sufficiently strong electric field is applied, the positive dielectric anisotropy of this compound causes its molecules to align parallel to the field, the refractive index matches that of the polymer, and the film becomes transparent.

Table 1: Factors Influencing PDLC Morphology and Interfacial Interactions

ParameterInfluence on Morphology (Droplet Size)Influence on Interfacial Interaction (Anchoring)
Curing RateFaster rate leads to smaller dropletsCan affect polymer surface roughness and density
LC ConcentrationHigher concentration leads to larger dropletsAffects droplet surface area to volume ratio
Polymer TypeViscosity and solubility affect droplet growthChemical structure (side chains, polarity) dictates anchoring type (planar/homeotropic) and strength nih.gov
TemperatureHigher temperature can increase droplet sizeCan induce anchoring transitions at the interface nih.gov

Research on Liquid Crystal Elastomers (LCEs) and Networks Featuring this compound as a Mesogenic Unit

Liquid Crystal Elastomers (LCEs) are a fascinating class of materials that combine the elasticity of conventional rubbers with the self-organizing, anisotropic properties of liquid crystals. By incorporating mesogenic units like this compound into a cross-linked polymer network, materials can be created that exhibit large, reversible shape changes in response to external stimuli such as heat, light, or electric fields.

In a typical side-chain LCE synthesis, a monomer derived from this compound would be created. This involves attaching a polymerizable functional group, such as an acrylate (B77674) or methacrylate, to the end of the flexible heptyloxy chain via a spacer. This functionalized mesogen is then co-polymerized with a suitable cross-linking agent. capes.gov.br Research on LCEs based on the closely related 4-cyanophenyl benzoate (B1203000) mesogenic group has demonstrated the viability of this approach. capes.gov.brresearchgate.net

The process generally involves two stages:

Synthesis: The mesogenic monomer, a cross-linker, and an initiator are mixed and lightly polymerized to form a weakly cross-linked network. During this stage, the material can be aligned into a monodomain, where all the mesogenic units (the this compound moieties) point in a common direction.

Cross-linking: A second, more extensive cross-linking step fixes the network structure and locks in the mesogenic alignment.

The resulting elastomer possesses a "memorized" shape corresponding to the aligned liquid crystal phase. When the temperature is raised above the nematic-to-isotropic transition temperature of the mesogen, the orientational order is lost, causing the network to become isotropic and contract along the original alignment direction while expanding in the perpendicular directions. Upon cooling, the mesogenic order is restored, and the material returns to its original shape. The presence of the polar cyano group in this compound makes these LCEs potentially responsive to electric fields, enabling their use as electro-mechanical actuators.

Incorporation of Nanoparticles (e.g., carbon nanotubes, quantum dots) into this compound Mesophases

The introduction of nanoparticles into a liquid crystal host like this compound creates hybrid materials where the properties of both components can be synergistically combined. This doping can profoundly affect the physical properties of the liquid crystal and introduce entirely new functionalities.

The dispersion of nanoparticles within the this compound mesophase can alter its fundamental properties, including phase transition temperatures and the degree of molecular order.

Quantum Dots (QDs): Quantum dots are semiconductor nanocrystals whose small size makes them more compatible for dispersion within a liquid crystal matrix. researchgate.net The interaction between QDs and the liquid crystal host can disrupt or enhance local ordering. Doping with QDs has been observed to slightly alter the nematic-isotropic transition temperature and, in some cases, increase the dielectric anisotropy of the host liquid crystal. researchgate.net The surface chemistry of the QDs is paramount; functionalizing the QD surface with mesogenic ligands that are chemically similar to this compound can significantly improve dispersion and coupling with the host.

Doping this compound with nanoparticles is primarily aimed at creating hybrid materials with enhanced or novel functionalities for device applications.

Enhanced Electro-Optical Performance: The presence of nanoparticles can modify the dielectric properties and ion content of the liquid crystal, leading to improved electro-optical performance. Doping with both QDs and CNTs has been shown to lower the threshold voltage required to switch the liquid crystal. tandfonline.comresearchgate.nettandfonline.com This is attributed to the strong local electric fields generated by the polarized nanoparticles, which assist in the reorientation of the liquid crystal molecules. Response times can also be affected, though the effect varies with the type and concentration of the nanoparticle.

Photonic and Optoelectronic Properties: The incorporation of QDs imparts their unique, size-tunable photoluminescence to the composite material. rsc.org This opens up applications in novel displays with enhanced color gamuts, fluorescent sensors, and tunable liquid crystal lasers.

Conductivity and Thermal Effects: CNTs can dramatically increase the electrical conductivity of the liquid crystal host, which can be useful for certain sensor applications or as a means to prevent charge build-up in display devices. tandfonline.com Furthermore, the light absorption properties of some nanoparticles can be used for photothermal effects, where laser irradiation can induce a localized phase transition.

Table 2: Effects of Nanoparticle Doping on Liquid Crystal Properties

NanoparticleTypical Effect on Host LC (e.g., CPHB)Resulting Enhanced Functionality
Carbon Nanotubes (CNTs)Align with LC director, can increase order parameter. mdpi.com Alters dielectric anisotropy and clearing point. tandfonline.comLowered switching voltage, increased electrical conductivity, potential for photothermal effects. tandfonline.com
Quantum Dots (QDs)Can increase dielectric anisotropy. researchgate.net Minor changes to clearing point.Lowered switching voltage, researchgate.nettandfonline.com introduction of size-tunable photoluminescence, rsc.org potential for enhanced color displays and sensing.

Future Directions and Emerging Research Avenues for 4 Cyanophenyl 4 Heptyloxy Benzoate

Exploration of Chiral Derivatives and Their Helical Superstructures

A promising area of research involves the introduction of chirality to the 4-Cyanophenyl 4-(heptyloxy)benzoate structure. Doping a nematic liquid crystal, such as CPHB, with a chiral, non-racemic molecule can induce a chiral nematic (cholesteric) phase. beilstein-journals.orgnih.gov This process transfers the molecular chirality to the macroscopic organization of the liquid crystal phase, resulting in a helical superstructure. beilstein-journals.orgnih.gov

The efficiency of a chiral dopant in inducing a helical structure is quantified by its helical twisting power (HTP). beilstein-journals.org Molecules with axial chirality or a helical shape and reduced conformational freedom are often potent chiral dopants. beilstein-journals.orgnih.gov The investigation into new chiral dopants for cyanobiphenyl-based liquid crystals aims to understand the relationship between the molecular structure of the dopant, the resulting intermolecular interactions, and the mesoscale organization of the liquid crystal. beilstein-journals.orgnih.gov

Recent research has focused on helicene-like molecules as chiral dopants due to their well-defined geometry and low conformational freedom. beilstein-journals.org By studying the HTP of these dopants in a nematic host, researchers can elucidate the structural features that govern the handedness and pitch of the resulting cholesteric helix. beilstein-journals.orgnih.gov This knowledge is crucial for designing novel photonic devices based on helical cholesteric liquid crystal superstructures. advancedsciencenews.com The ability to control the helical axes of these superstructures opens up possibilities for applications such as non-mechanical beam-steering devices and lithography masks. advancedsciencenews.com

Investigations into this compound in Biological and Biomimetic Systems

The interface between liquid crystals and biological systems presents a burgeoning field of research. Liquid crystalline structures are prevalent in living organisms, with cellular membranes being a prime example of a lyotropic liquid crystalline phase. mdpi.com This inherent connection has spurred investigations into the use of liquid crystals like this compound in biomimetic systems and for biological sensing applications.

Liquid crystals can act as signal amplifiers, making them highly sensitive to molecular interactions at their surface. mdpi.com This property is being harnessed to develop novel biosensors. For instance, the alignment of liquid crystals can be disrupted by the presence of specific biomolecules, leading to a detectable optical response. researchgate.net Research has demonstrated the potential of cyanobiphenyl-based liquid crystals in detecting a range of biological molecules, including lipids, fatty acids, and bacterial endotoxins. researchgate.net

Furthermore, the self-assembly properties of liquid crystals are being explored to create biomimetic structures. mdpi.com Lyotropic liquid crystals, formed by the self-assembly of lipids in an aqueous environment, can be tailored to form different architectures such as lamellar, cubic, and hexagonal phases. mdpi.comnih.gov These structures have potential as sustained drug release matrices due to their ordered and thermodynamically stable nature. mdpi.comnih.gov The biocompatible and biodegradable nature of the lipid components makes them suitable for various routes of administration. mdpi.comnih.gov The study of how compounds like CPHB interact with and behave within these biomimetic systems is an active area of research. nih.gov

Advanced Characterization Techniques for Real-time Mesophase Dynamics

A thorough understanding of the mesophase behavior of this compound is fundamental to its application. While traditional techniques like Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC) are invaluable for identifying liquid crystal phases and transition temperatures, more advanced methods are being employed to study the real-time dynamics of these mesophases. nih.govipme.ruacs.org

X-ray Diffraction (XRD) provides detailed information about the structure and long-range order within liquid crystal phases. iosrjournals.org Small-angle X-ray scattering (SAXS) is particularly useful for identifying the three-dimensional arrangements of molecules. iosrjournals.org To gain deeper insights into the nanostructures in thin films, Grazing-Incidence X-ray Diffraction (GIXD) has emerged as a powerful tool. ipme.ru

The table below summarizes key characterization techniques and their primary applications in the study of liquid crystals.

Technique Primary Application
Polarized Optical Microscopy (POM)Identification of liquid crystal phases and phase transitions. ipme.ruacs.org
Differential Scanning Calorimetry (DSC)Determination of phase transition temperatures and enthalpy changes. nih.govacs.org
X-ray Diffraction (XRD)Characterization of mesophase structure and long-range order. iosrjournals.org
Transmission Electron Microscopy (TEM)Analysis of the morphologies of different discotic liquid crystal phases. iosrjournals.org

In addition to these, techniques like in-situ Atomic Force Microscopy (AFM) allow for the visualization of self-assembled nanostructures of liquid crystalline materials. iosrjournals.org The development and application of these advanced characterization techniques are crucial for understanding the complex dynamics of mesophase transitions and for designing new liquid crystal materials with tailored properties.

Sustainable Synthesis and Green Chemistry Approaches for this compound Production

The traditional synthesis of liquid crystals, including this compound, often involves multiple steps, the use of hazardous solvents, and expensive catalysts. chemeurope.comuni-halle.desciencedaily.com In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methods, aligning with the principles of green chemistry. whiterose.ac.uk

One promising approach is the use of multicomponent reactions, where several substances react directly with each other, combining multiple steps and reducing waste. chemeurope.comuni-halle.desciencedaily.com Researchers have successfully developed a multicomponent reaction for producing liquid crystals that avoids environmentally harmful solvents and utilizes cheaper catalysts. chemeurope.comuni-halle.desciencedaily.com This method has demonstrated a high yield of approximately 90%, minimizing chemical waste and saving energy and costs. chemeurope.comuni-halle.desciencedaily.com

Another avenue of green synthesis involves the use of heterogeneous catalysts. whiterose.ac.uk For example, sulfonated Starbons, which are mesoporous carbonaceous materials derived from polysaccharides, have been investigated as solid acid catalysts for esterification reactions, a key step in the synthesis of CPHB. whiterose.ac.uk These catalysts offer the advantage of being easily separable from the reaction mixture, allowing for their reuse and reducing waste. whiterose.ac.uk

The table below highlights some of the key principles of green chemistry being applied to liquid crystal synthesis.

Green Chemistry Principle Application in Liquid Crystal Synthesis
Waste PreventionDeveloping high-yield reactions like multicomponent reactions to minimize the production of residues. chemeurope.comuni-halle.desciencedaily.com
Use of Safer SolventsDesigning synthetic routes that do not require environmentally harmful solvents. chemeurope.comuni-halle.de
Design for Energy EfficiencyCreating faster and more energy-efficient processes. chemeurope.comsciencedaily.com
Use of Renewable FeedstocksExploring the use of materials derived from renewable sources, such as polysaccharides for catalysts. whiterose.ac.uk
CatalysisEmploying cheaper and recyclable catalysts to reduce costs and environmental impact. chemeurope.comuni-halle.dewhiterose.ac.uk

While these green chemistry approaches have been successfully demonstrated in the laboratory, their implementation on an industrial scale would require modifications to existing manufacturing processes. chemeurope.comuni-halle.de However, the growing demand for sustainable products may drive the adoption of these more environmentally friendly methods. uni-halle.de

Unexplored Mesophases and Their Potential Applications

While this compound is known to exhibit a nematic mesophase, the broader family of cyanobiphenyl and cyanophenylbenzoate liquid crystals can form a variety of other mesophases, including smectic and cholesteric phases. smolecule.com The exploration of these less common or "unexplored" mesophases in CPHB and its derivatives could unlock novel properties and applications beyond conventional displays.

The induction of different mesophases can often be achieved by mixing CPHB with other liquid crystalline compounds or by modifying its molecular structure. For instance, the introduction of a chiral dopant induces a cholesteric phase, as discussed in section 9.1. The formation of smectic phases can be promoted by introducing features that encourage layered molecular packing.

The potential applications of these different mesophases are vast and varied. For example, liquid crystal elastomers (LCEs), which combine the properties of liquid crystals and polymer networks, are being investigated for their potential in soft robotics, artificial muscles, and wearable devices. researchgate.net The unique optical properties of cholesteric liquid crystals are being harnessed for applications in smart windows and optical storage devices. Furthermore, the ability to pattern and control the alignment of liquid crystals is opening up new possibilities in fields such as sensors, photovoltaics, and even drug delivery. researchgate.net As research continues to push the boundaries of materials science, the discovery and characterization of novel mesophases in CPHB and related compounds will undoubtedly lead to exciting new technologies.

Q & A

Q. What synthetic methodologies are recommended for synthesizing 4-Cyanophenyl 4-(heptyloxy)benzoate?

The compound can be synthesized via esterification between 4-cyanophenol and 4-(heptyloxy)benzoyl chloride. A typical protocol involves:

  • Step 1 : Prepare 4-(heptyloxy)benzoic acid by alkylation of 4-hydroxybenzoic acid with heptyl bromide under basic conditions.
  • Step 2 : Convert the acid to its acyl chloride using thionyl chloride (SOCl₂).
  • Step 3 : React the acyl chloride with 4-cyanophenol in anhydrous dichloromethane, catalyzed by a base like pyridine or DMAP.
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via HPLC (>97%) or GC-MS .

Q. What personal protective equipment (PPE) is essential for handling this compound in laboratory settings?

Based on structurally similar esters (e.g., 4-Cyanophenyl 4-hexylbenzoate):

  • Respiratory protection : Use NIOSH-approved P95 respirators for dust/aerosols or OV/AG/P99 cartridges for volatile organic compounds .
  • Eye protection : EN 166-certified safety goggles.
  • Skin protection : Nitrile gloves (tested for permeation resistance to esters) and lab coats.
  • Engineering controls : Fume hoods for synthesis steps and local exhaust ventilation for powder handling .

Q. How can researchers assess the purity and structural identity of this compound?

  • Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment (>97% by area normalization) .
  • Spectroscopy :
    • NMR : Confirm ester linkage (δ ~4.3 ppm for –OCH₂–, δ ~168 ppm in ¹³C NMR for carbonyl).
    • FTIR : Peaks at ~1720 cm⁻¹ (ester C=O) and ~2230 cm⁻¹ (cyano group) .
  • Mass spectrometry : High-resolution MS to verify molecular ion ([M+H]⁺ expected at m/z 348.23) .

Advanced Research Questions

Q. How can researchers determine physicochemical properties (e.g., log Pow, melting point) when experimental data are unavailable?

  • Computational methods :
    • log Pow : Use QSAR tools like EPI Suite or ACD/Labs to predict octanol-water partition coefficients. For homologs (e.g., 4-Cyanophenyl 4-hexylbenzoate), log Pow increases by ~0.5 per methylene group .
    • Melting point : Differential Scanning Calorimetry (DSC) with a heating rate of 10°C/min under nitrogen. Compare trends with shorter-chain analogs (e.g., 4-Cyanophenyl 4-pentylbenzoate: mp ~85°C) .
  • Solubility : Perform shake-flask experiments in PBS (pH 7.4) and analyze via UV-Vis spectroscopy (λmax ~270 nm) .

Q. What strategies are recommended for evaluating toxicological risks when prior data are limited?

  • Read-across approach : Compare with structurally similar compounds (e.g., 4-Cyanophenyl 4-octylbenzoate) sharing:
    • Common ester/cyano functional groups.
    • Linear alkyl chain increments.
  • In vitro assays :
    • Ames test (OECD 471) to assess mutagenicity.
    • MTT assay on HepG2 cells for cytotoxicity (IC₅₀ determination) .
  • Acute toxicity : Follow OECD 423 guidelines for oral/dermal LD₅₀ estimation in rodents .

Q. How can stability and decomposition pathways be studied under varying environmental conditions?

  • Accelerated stability testing :
    • Thermal stability : Heat samples at 40°C, 60°C, and 80°C for 4 weeks. Monitor degradation via HPLC.
    • Hydrolytic stability : Expose to buffers (pH 1.2, 4.5, 7.4) at 37°C. Identify hydrolysis products (e.g., 4-cyanophenol, 4-(heptyloxy)benzoic acid) via LC-MS .
  • Light exposure : Conduct ICH Q1B photostability testing using a xenon lamp.

Q. How to resolve contradictions in hazard classifications (e.g., mutagenicity vs. non-carcinogenicity)?

  • Data reconciliation : Cross-reference GHS classifications of homologs. For example:

    CompoundGHS Classification (EU)Source
    4-Cyanophenyl 4-hexylbenzoateH302 (Acute Toxicity, Oral Cat. 4)
    4'-Cyano-4-nonyloxybiphenylH335 (Respiratory Irritation)
  • Mechanistic studies : Perform COMET assays to assess DNA damage or use in silico tools like Derek Nexus to predict mutagenicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.